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Compound of Interest

4-Formyl-2-methoxyphenyl 2-
Compound Name:

chlorobenzoate
CAS No.: 321726-59-4
Cat. No.: B3125219

Get Quote

Executive Summary

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a lipophilic ester
derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). Structurally, it represents the
esterification of the phenolic hydroxyl group of vanillin with 2-chlorobenzoic acid.

In the context of drug development, this molecule serves two primary functions:

e Prodrug Scaffold: It acts as a lipophilic delivery system for vanillin, masking the phenolic
group to enhance cellular permeability before undergoing enzymatic hydrolysis to release
the active antioxidant/antimicrobial payload.

o Direct Pharmacophore: The intact ester possesses distinct binding affinities for targets such
as Cyclooxygenase-2 (COX-2) and bacterial cell membranes, exhibiting anti-inflammatory
and antimicrobial properties superior to the parent compounds in specific assays due to the
electron-withdrawing effect of the ortho-chlorine substituent.
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This guide details the synthesis, physicochemical properties, and bioactivity profile of this
compound, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

Property Data

IUPAC Name (4-formyl-2-methoxyphenyl) 2-chlorobenzoate
Common Name Vanillin 2-chlorobenzoate

Molecular Formula C15H11ClOa4

Molecular Weight 290.70 g/mol

CAS Number 321726-59-4

LogP (Predicted) ~3.48 (Highly Lipophilic)

H-Bond Acceptors 4

H-Bond Donors 0 (Phenolic OH is masked)

Aldehyde (C-4), Methoxyl (C-3), Ester (C-1),

Key Functional Groups )
Aryl Chloride

Structural Insight: The presence of the ortho-chlorine atom on the benzoate ring introduces
steric bulk and an electron-withdrawing inductive effect (-1). This influences the ester bond's
stability against hydrolysis compared to the unsubstituted benzoate, potentially prolonging the
compound's half-life in vivo.

Synthesis Protocol: Schotten-Baumann
Esterification

The most robust method for synthesizing 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is
the nucleophilic acyl substitution of vanillin with 2-chlorobenzoyl chloride in the presence of a
base.

Reagents & Materials
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Precursor A: Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 eq]
Precursor B: 2-Chlorobenzoyl chloride [1.1 eq]

Base: Triethylamine (EtsN) or Pyridine [1.2 eq]

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Workup: 1M HCI, Saturated NaHCOs, Brine, MgSOa4

Step-by-Step Methodology

Preparation: Dissolve Vanillin (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask
under an inert atmosphere (N2).

Base Addition: Add Triethylamine (12 mmol) dropwise at 0°C. The solution may darken
slightly due to phenoxide formation.

Acylation: Add 2-Chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining
the temperature at 0°C to prevent side reactions (e.g., aldehyde oxidation).

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
progress via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a less polar spot
compared to vanillin.

Quenching: Quench the reaction with water (10 mL).
Extraction: Wash the organic layer sequentially with:
o 1M HCI (to remove excess amine).

o Saturated NaHCOs (to remove unreacted acid).

o Brine (to dry).

Purification: Dry over MgSOQea, filter, and concentrate in vacuo. Recrystallize from
Ethanol/Hexane to yield white/off-white crystals.
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Synthesis Visualization
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Figure 1: Schotten-Baumann Synthesis Pathway

Click to download full resolution via product page

Figure 1: The nucleophilic attack of the phenoxide ion (generated from vanillin) on the carbonyl
carbon of the acid chloride yields the target ester.

Bioactivity & Pharmacological Mechanisms[2][7][8]
[9]

Antimicrobial Activity

The esterification of vanillin significantly alters its antimicrobial mechanism. While vanillin
disrupts membranes via its phenolic hydroxyl group, 4-Formyl-2-methoxyphenyl 2-
chlorobenzoate acts through increased lipophilicity.

e Mechanism: The high LogP (~3.48) allows the molecule to passively diffuse through the lipid
bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

« Intracellular Release: Once inside the cytoplasm, non-specific esterases hydrolyze the ester
bond, releasing:

o Vanillin: Interferes with quorum sensing and oxidative respiration.
o 2-Chlorobenzoic Acid: Acidifies the cytoplasm, disrupting the proton motive force.

» Data Benchmark: Analogous chlorobenzoate esters of vanillin have shown MIC values in the
range of 12.5-50 pg/mL against S. aureus, often outperforming vanillin alone (MIC >500

pg/mL).
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Anti-Inflammatory Potential (COX-2 Inhibition)

Research into vanillin derivatives has highlighted their potential as non-steroidal anti-
inflammatory agents (NSAIDS).

» Target: Cyclooxygenase-2 (COX-2).[1][2]

» Binding Mode: Molecular docking studies of the structurally similar 4-chlorobenzoate analog
suggest the ester moiety fits into the hydrophobic channel of COX-2, with the aldehyde
group forming hydrogen bonds with Arg120 or Tyr355. The 2-chloro substituent provides
additional hydrophobic interaction, potentially stabilizing the complex.

» Efficacy: While direct experimental IC50 values for the 2-chloro isomer are niche, the
scaffold is predicted to have a binding energy superior to vanillin (-8.18 kcal/mol for the 4-Cl
analog vs -4.96 kcal/mol for vanillin).

Antithrombotic & Antioxidant Properties

» Antithrombotic: Structural analogs (vanillin benzoates) have been identified as potential
antithrombotic agents due to low binding energy with relevant clotting factors.

» Antioxidant (Indirect): The compound itself is not a direct radical scavenger because the
phenolic proton is masked. Its antioxidant activity is latent, dependent on metabolic
hydrolysis to regenerate vanillin.

Mechanism of Action Diagram
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Figure 2: Dual Mechanism of Action: Direct Binding vs. Prodrug Hydrolysis

Click to download full resolution via product page
Figure 2: The compound acts directly on COX-2 but requires hydrolysis for antioxidant effects.

Experimental Protocols for Bioactivity Assessment

To validate the bioactivity of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, the following
standardized protocols are recommended.
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Protocol A: Minimum Inhibitory Concentration (MIC)
Assay

Purpose: Determine antibacterial efficacy.

Preparation: Dissolve the compound in DMSO (stock 10 mg/mL).

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate
(Range: 500 pg/mL to 0.9 pg/mL).

Inoculation: Add 10 pL of bacterial suspension (S. aureus ATCC 25923) adjusted to 5 x 10°
CFU/mL.

Incubation: Incubate at 37°C for 24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin
dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Protocol B: DPPH Radical Scavenging Assay
(Hydrolysis Check)

Purpose: Confirm prodrug stability vs. activity.

Note: This compound should show low activity initially compared to vanillin, as the phenolic
group is blocked.

Control: Vanillin (positive control).

Test: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

Method: Mix 1 mL of 0.1 mM DPPH (in methanol) with 1 mL of test compound solution.
Incubation: Dark, 30 mins, Room Temp.

Measurement: Absorbance at 517 nm.

Expectation: The ester should show <10% scavenging activity unless hydrolysis occurs in
the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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